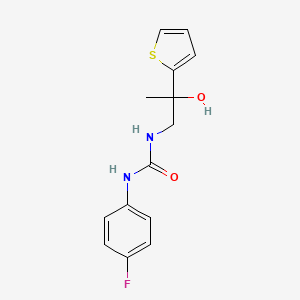
tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancer. This compound is known for its ability to selectively inhibit the activity of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells. In
Mechanism of Action
Tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate selectively binds to the active site of BTK and inhibits its activity. This prevents the downstream signaling pathways that are critical for the survival and proliferation of cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action makes this compound a promising candidate for the treatment of various types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce tumor growth and improve survival in animal models of cancer. It has also been shown to have a favorable safety profile, with few adverse effects reported in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of this compound in humans.
Advantages and Limitations for Lab Experiments
Tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate has several advantages for lab experiments, including its selectivity for BTK and its potential use in combination with other cancer treatments. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires expertise in organic chemistry, and the compound itself may be difficult to obtain in large quantities. Additionally, more research is needed to fully understand the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for research on tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate. One area of focus is the development of more efficient and scalable synthesis methods for this compound. Another area of focus is the development of combination therapies that incorporate this compound with other cancer treatments. Additionally, more research is needed to fully understand the safety and efficacy of this compound in humans, particularly in clinical trials. Finally, there is a need for further investigation into the potential use of this compound in treating other diseases beyond cancer, such as autoimmune disorders.
Synthesis Methods
Tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of tert-butylamine with 2-methoxy-4-methylthiazol-5-carbonyl chloride to form this compound. This intermediate is then further reacted with various other reagents to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and a high level of attention to detail.
Scientific Research Applications
Tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to selectively inhibit the activity of BTK, which is a critical signaling molecule in the survival and proliferation of cancer cells. This compound has also been shown to have potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Properties
IUPAC Name |
tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-6-7(16-9(11-6)14-5)12-8(13)15-10(2,3)4/h1-5H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLASHLWMCNUDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2384872.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)
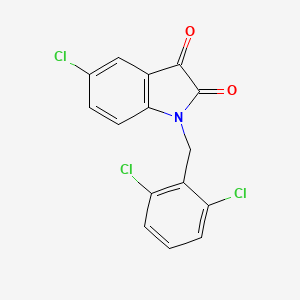
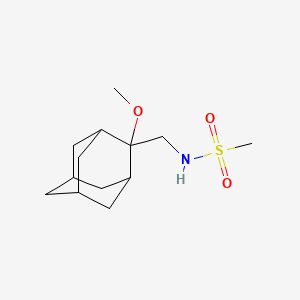
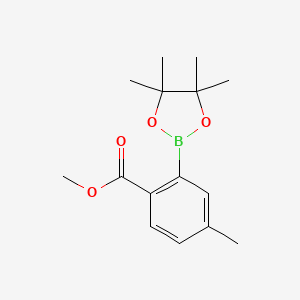
![N-[2-[2-[2-[3-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B2384880.png)
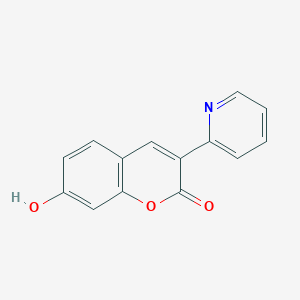
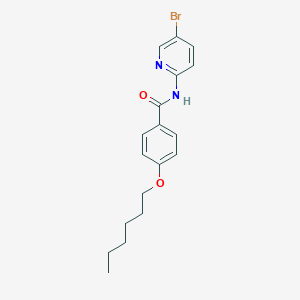
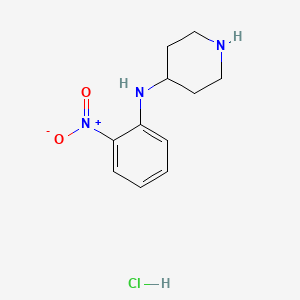
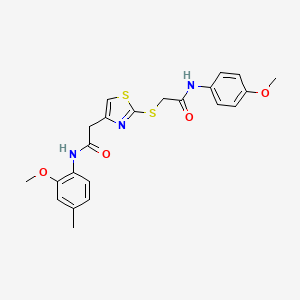
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2384886.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione](/img/structure/B2384890.png)

